Cas no 2989-99-3 (Urea,N-(2-chlorophenyl)-N'-phenyl-)

Urea,N-(2-chlorophenyl)-N'-phenyl- structure
2989-99-3 structure
Product Name:Urea,N-(2-chlorophenyl)-N'-phenyl-
CAS No:2989-99-3
MF:C13H11ClN2O
MW:246.69224190712
CID:274228
PubChem ID:302846
Update Time:2025-04-19

Urea,N-(2-chlorophenyl)-N'-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Urea,N-(2-chlorophenyl)-N'-phenyl-
    • 2-Chlor-carbanilid
    • AC1L71FD
    • AC1Q3KF8
    • Ambcb5268847
    • Carbanilide, 2-chloro-
    • CTK8I0792
    • N-(2-chlorophenyl)-N'-phenylurea
    • N-(2-chloro-phenyl)-N'-phenyl-urea
    • N-(2-Chlor-phenyl)-N'-phenyl-harnstoff
    • N-< 2-Chlor-phenyl> -N'-phenyl-harnstoff
    • N-phenyl-N'-(o-chlorophenyl)urea
    • NSC190582
    • Oprea1_832515
    • SureCN1700678
    • Urea, N-(2-chlorophenyl)-N'-phenyl-
    • SR-01000202500-1
    • Cambridge id 5268847
    • N-(2-Chlorophenyl)-N'-phenylurea #
    • SCHEMBL1700678
    • 2989-99-3
    • Urea, 1-(o-chlorophenyl)-3-phenyl-
    • SR-01000202500
    • NSC-190582
    • SVGGRKQNMKAMDJ-UHFFFAOYSA-N
    • 1-(2-chlorophenyl)-3-phenylurea
    • N-2-chlorophenyl-N'-phenyl urea
    • NSC 190582
    • AKOS003409581
    • DTXSID80307266
    • Inchi: 1S/C13H11ClN2O/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17)
    • InChI Key: SVGGRKQNMKAMDJ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1NC(NC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 246.05613
  • Monoisotopic Mass: 246.0559907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 41.13

Urea,N-(2-chlorophenyl)-N'-phenyl- Related Literature

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